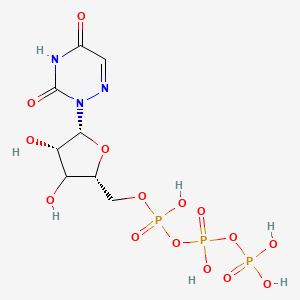

6-Azauridine triphosphate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H14N3O15P3 |

|---|---|

Molecular Weight |

485.13 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5?,6+,7-/m1/s1 |

InChI Key |

NCKFQXVRKKNRBB-JAQFRMNXSA-N |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of 6-Azauridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine (B1663090) triphosphate (6-azaUTP) is a synthetic nucleotide analog of uridine (B1682114) triphosphate that has played a significant role in the study of nucleic acid metabolism and as a precursor to chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 6-azaUTP. It details its mechanism of action, primarily through the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway by its monophosphate metabolite, and its subsequent incorporation into RNA, offering a dual mechanism for its cytostatic effects. This document provides detailed chemical and enzymatic synthesis protocols, quantitative data on its properties, and visual representations of its metabolic pathway and experimental workflows.

Discovery and Historical Context

6-Azauridine triphosphate was first identified as a biologically active metabolite of the synthetic nucleoside analog 6-azauridine. The cytostatic and antiviral properties of 6-azauridine were recognized in the mid-20th century, leading to investigations into its mechanism of action. Early studies revealed that 6-azauridine is intracellularly phosphorylated to its monophosphate form, 6-azauridine monophosphate (6-azaUMP), which acts as a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Subsequent research in the 1960s by Goldberg and Rabinowitz demonstrated that 6-azauridine could be further anabolized to its triphosphate form, this compound (6-azaUTP), and that this metabolite could directly inhibit RNA polymerase.[1] Later, in 1980, the in vivo synthesis of 6-azaUTP and its incorporation into the RNA of germinating wheat embryonic axes was conclusively demonstrated, providing a second mechanism for the biological activity of 6-azauridine.[2][3] This discovery highlighted that the cellular effects of 6-azauridine are twofold: depletion of the pyrimidine nucleotide pool and the formation of fraudulent RNA containing 6-azauridine.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₃O₁₅P₃ | [4] |

| Molecular Weight | 485.13 g/mol | [4] |

| CAS Number | 6198-30-7 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water and DMSO. | [4] |

| Storage (Powder) | -20°C for up to 3 years. | [5] |

| Storage (in Solvent) | -80°C for up to 6 months. | [6] |

Synthesis of this compound

The synthesis of 6-azaUTP can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of nucleoside triphosphates, including 6-azaUTP, typically involves the phosphorylation of the corresponding nucleoside. The Ludwig-Eckstein and Yoshikawa methods are two commonly employed strategies.[7]

This one-pot, three-step method is widely used for the synthesis of nucleoside triphosphates and their analogs.[5][7]

-

Phosphitylation:

-

Dissolve 1 equivalent of 6-azauridine (with hydroxyl groups optionally protected) in anhydrous pyridine.

-

Add 1.1 equivalents of salicylchlorophosphite at room temperature and stir under an inert atmosphere (e.g., argon) for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

-

Pyrophosphorylation:

-

In a separate flask, dissolve 1.5 equivalents of tributylammonium (B8510715) pyrophosphate in anhydrous dimethylformamide (DMF).

-

Add the pyrophosphate solution to the reaction mixture from step 1.

-

Add 3 equivalents of tributylamine (B1682462) and stir for 2-4 hours at room temperature.

-

-

Oxidation and Deprotection:

-

Cool the reaction mixture to 0°C.

-

Add a solution of 1.5 equivalents of iodine in pyridine/water (98:2 v/v) and stir for 30 minutes.

-

Quench the reaction by adding aqueous sodium sulfite (B76179) solution.

-

If protecting groups were used, perform the appropriate deprotection steps (e.g., treatment with aqueous ammonia (B1221849) for acyl groups).

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) using a linear gradient of triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 0.1 M to 1.0 M).

-

Further purify the product by reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain 6-azaUTP as a white solid.

-

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, often proceeding in a one-pot reaction cascade. This approach typically involves the sequential phosphorylation of the nucleoside.[8][9]

This protocol utilizes a series of kinases to convert 6-azauridine to 6-azaUTP.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

To the buffer, add:

-

6-Azauridine (10 mM)

-

ATP (15 mM, as the phosphate (B84403) donor)

-

Uridine Monophosphate/Cytidine Monophosphate (UMP/CMP) Kinase (e.g., from human or yeast)

-

Nucleoside Diphosphate Kinase (NDPK)

-

(Optional) An ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) to maintain high ATP levels.

-

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 37°C.

-

Monitor the reaction progress by HPLC analysis of aliquots taken at various time points.

-

-

Purification:

-

Once the reaction is complete (typically after several hours), terminate the reaction by heating or by adding an equal volume of ethanol (B145695) to precipitate the enzymes.

-

Centrifuge to remove the precipitated proteins.

-

Purify the 6-azaUTP from the supernatant using anion-exchange chromatography and/or reverse-phase HPLC as described in the chemical synthesis protocol.

-

Biological Activity and Mechanism of Action

The biological effects of 6-azauridine are primarily mediated by its phosphorylated metabolites.

Inhibition of De Novo Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway. Intracellularly, 6-azauridine is converted to 6-azaUMP, which is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP). Inhibition of ODCase leads to a depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP), which are essential for the synthesis of RNA and DNA.

Figure 1: Inhibition of de novo pyrimidine biosynthesis by 6-azauridine monophosphate.

Incorporation into RNA

6-Azauridine is further phosphorylated to 6-azaUTP, which can then be utilized as a substrate by RNA polymerases and incorporated into growing RNA chains in place of UTP.[2][3] This results in the synthesis of "fraudulent" RNA, which can disrupt RNA processing, stability, and function, ultimately contributing to the cytostatic effects of the parent compound.

Quantitative Data on Biological Activity

| Parameter | Organism/Enzyme | Value | Source |

| Ratio of 6-azaUTP to UTP (in vivo) | Wheat embryonic axes | ~2:1 | [2][3] |

| Substitution of 6-azauridine for uridine in new RNA | Wheat embryonic axes | ~1 in 18 | [2][3] |

| Ki for 6-azaUMP (OMP Decarboxylase) | Plasmodium falciparum | 12 ± 3 nM |

Note: Specific kinetic data (Km, Vmax, kcat) for 6-azaUTP with various RNA polymerases is not extensively documented in publicly available literature and represents an area for further investigation.

Experimental Protocols for Analysis

Intracellular Quantification of this compound by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of intracellular nucleoside triphosphates.[10][11][12][13]

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired density.

-

Treat cells with 6-azauridine at the desired concentration and for the desired time period.

-

-

Cell Extraction:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding a cold extraction solution (e.g., 70% methanol) and incubating on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

HPLC-MS/MS Analysis:

-

Chromatography:

-

Use a suitable column for nucleotide separation (e.g., a porous graphitic carbon column or an ion-pair reverse-phase column).

-

Employ a gradient elution with a mobile phase system designed for polar analytes (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent like hexylamine (B90201) or dimethylhexylamine).

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for 6-azaUTP and an internal standard (e.g., a stable isotope-labeled analog).

-

-

-

Data Analysis:

-

Quantify the amount of 6-azaUTP in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 6-azaUTP.

-

Figure 2: Experimental workflow for intracellular 6-azaUTP quantification.

Conclusion

This compound is a key metabolite of the prodrug 6-azauridine, contributing to its cytostatic and antiviral effects through multiple mechanisms. A thorough understanding of its synthesis and biological activity is crucial for researchers in drug development and molecular biology. The protocols and data presented in this guide provide a comprehensive resource for the study and application of this important nucleotide analog. Further research into the specific kinetic interactions of 6-azaUTP with a broader range of RNA polymerases will provide deeper insights into its biological role and potential therapeutic applications.

References

- 1. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]

- 2. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Kinetic mechanism of transcription initiation by bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yeast RNA Polymerase II Transcription In Vitro Is Inhibited in the Presence of Nucleotide Excision Repair: Complementation of Inhibition by Holo-TFIIH and Requirement for RAD26 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 6-Azauridine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine (B1663090) triphosphate (6-azaUTP) is the active metabolite of the synthetic pyrimidine (B1678525) analog 6-azauridine. This technical guide provides a comprehensive overview of the biochemical properties of 6-azaUTP, focusing on its mechanism of action as an inhibitor of pyrimidine biosynthesis and its subsequent effects on cellular metabolism and signaling. This document details its role as an antineoplastic and antiviral agent, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and visualizes the key cellular pathways it perturbs.

Introduction

6-Azauridine is a synthetic nucleoside analog that has been studied for its potent antimetabolite properties.[1] Upon cellular uptake, it is phosphorylated to its active forms, 6-azauridine monophosphate (6-azaUMP), 6-azauridine diphosphate (B83284) (6-azaUDP), and ultimately 6-azauridine triphosphate (6-azaUTP). The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthetic pathway by 6-azaUMP, which leads to the depletion of essential pyrimidine nucleotides required for nucleic acid synthesis.[2] Furthermore, 6-azaUTP can be incorporated into RNA and may also directly inhibit RNA synthesis.[3] These biochemical effects culminate in cytostatic and cytotoxic activities against cancer cells and certain viruses.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Azauridine and its triphosphate form is presented below.

| Property | 6-Azauridine | This compound |

| Molecular Formula | C₈H₁₁N₃O₆ | C₈H₁₄N₃O₁₅P₃ |

| Molecular Weight | 245.19 g/mol | 485.13 g/mol |

| Appearance | White to off-white powder | Data not available |

| Solubility | Soluble in water | Data not available |

Mechanism of Action

The biological activity of 6-azauridine is dependent on its intracellular conversion to phosphorylated derivatives. The metabolic activation and subsequent inhibitory actions are depicted in the workflow below.

Caption: Intracellular activation of 6-Azauridine and its targets.

Inhibition of Orotidylate Decarboxylase

The primary and most well-characterized mechanism of action of 6-azauridine's metabolites is the potent inhibition of orotidylate decarboxylase (ODCase) by 6-azaUMP. ODCase is the final enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). The inhibition of ODCase by 6-azaUMP is competitive with respect to the natural substrate, OMP. This blockade leads to a depletion of the intracellular pool of uridine nucleotides, which are essential precursors for DNA and RNA synthesis. Notably, this compound (6-azaUTP) itself does not inhibit ODCase.

Effects on RNA Synthesis

This compound can interfere with RNA synthesis through two potential mechanisms. Firstly, it can act as a competitive inhibitor of RNA polymerase.[4] Secondly, 6-azaUTP can be incorporated into the growing RNA chain in place of UTP, potentially leading to dysfunctional RNA molecules and disruption of protein synthesis.[3]

Quantitative Data

Enzyme Inhibition

The inhibitory potency of 6-azauridine's active metabolite against its primary target is summarized below.

| Inhibitor | Enzyme | Organism | Inhibition Type | Kᵢ Value | Reference |

| 6-Azauridine 5'-Monophosphate | Orotidylate Decarboxylase | Yeast | Competitive | 12.4 µM | [5] |

Cytotoxicity

The cytotoxic effects of 6-azauridine have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below. It is important to note that IC₅₀ values can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colon Carcinoma | 9.7 µM | [6] |

| HeLa | Cervical Cancer | ~12-118 µM (for related compounds) | [7][8] |

| A549 | Lung Carcinoma | 15.80 µg/mL (~64 µM) | [9] |

| MCF-7 | Breast Adenocarcinoma | 43.4 µM (for a derivative) | [2] |

Cellular Signaling Pathways

Recent studies have elucidated that the cytotoxic effects of 6-azauridine are not solely due to the inhibition of pyrimidine synthesis but also involve the modulation of key cellular signaling pathways. A notable pathway affected by 6-azauridine is the p53 and AMP-activated protein kinase (AMPK) dependent pathway, which leads to autophagy-mediated cell death.[10]

Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.

The role of 6-azauridine in modulating other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38), is an area of ongoing investigation. Dysregulation of the MAPK pathway is a hallmark of many cancers, and understanding the potential interplay with 6-azauridine could unveil new therapeutic strategies.[11][12]

Experimental Protocols

Orotidylate Decarboxylase (ODCase) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established spectrophotometric assays for ODCase activity and can be used to determine the inhibitory potential of compounds like 6-azaUMP.[1][13]

Principle: The activity of ODCase is monitored by measuring the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

Reagents:

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0, containing 7.5 mM MgCl₂.

-

Substrate: 18 mM Orotidine 5'-Monophosphate (OMP) solution.

-

Enzyme: Purified Orotidylate Decarboxylase (e.g., from yeast).

-

Inhibitor: 6-Azauridine 5'-Monophosphate (6-azaUMP) at various concentrations.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor (6-azaUMP).

-

Add the OMP substrate to the reaction mixture.

-

Equilibrate the mixture to the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the ODCase enzyme.

-

Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Determine the Kᵢ value by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxicity of 6-azauridine on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Reagents:

-

Complete cell culture medium appropriate for the chosen cell line.

-

6-Azauridine stock solution (dissolved in a suitable solvent like DMSO or water).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-azauridine (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of 6-azauridine that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its precursor, 6-azauridine, are potent antimetabolites with established antineoplastic and antiviral activities. Their primary mechanism of action involves the inhibition of de novo pyrimidine biosynthesis, leading to a depletion of essential nucleotides for nucleic acid synthesis. Furthermore, emerging evidence highlights the role of 6-azauridine in modulating critical cellular signaling pathways, such as the p53 and AMPK-dependent autophagy pathway, which contributes to its cytotoxic effects. This technical guide provides a foundational understanding of the biochemical properties of 6-azaUTP for researchers and professionals in drug development, offering valuable data and methodologies to facilitate further investigation and therapeutic application of this compound and its derivatives. Further research is warranted to fully elucidate the complete spectrum of its cellular targets and signaling interactions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 13. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Azauridine Triphosphate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azauridine (B1663090), a pyrimidine (B1678525) nucleoside analog, has long been a subject of interest in antiviral and anticancer research. Its biological activity is contingent upon its intracellular conversion to its phosphorylated derivatives, primarily 6-azauridine 5'-monophosphate (6-azaUMP) and 6-azauridine 5'-triphosphate (6-azaUTP). This technical guide provides a comprehensive overview of the in vitro mechanism of action of 6-azauridine triphosphate and its precursors, focusing on its role as a potent inhibitor of de novo pyrimidine biosynthesis and its secondary effects on RNA synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and experimental methodologies associated with this compound.

The primary mechanism of action of 6-azauridine's metabolites is the competitive inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition leads to a depletion of essential pyrimidine nucleotides, thereby affecting cellular processes reliant on these building blocks, such as DNA and RNA synthesis. Furthermore, 6-azaUTP can be recognized by RNA polymerases and incorporated into nascent RNA chains, providing a secondary mechanism for its cytotoxic and antiviral effects.

Primary Mechanism of Action: Inhibition of OMP Decarboxylase

The principal in vitro effect of 6-azauridine is mediated by its 5'-monophosphate metabolite, 6-azaUMP, which acts as a potent competitive inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC; EC 4.1.1.23). OMPDC catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

OMP Decarboxylase Inhibition Pathway

The metabolic activation of 6-azauridine and its subsequent inhibition of OMP decarboxylase can be visualized as a clear pathway.

Quantitative Data: Inhibition of OMP Decarboxylase

The inhibitory potency of 6-azaUMP against OMP decarboxylase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |

| 6-Azauridine 5'-monophosphate (6-azaUMP) | Plasmodium falciparum | 12 ± 3 nM[1] | Competitive[1] |

| 6-Azauridine 5'-monophosphate (6-azaUMP) | General | 12.4 µM[2] | Competitive[2] |

Secondary Mechanism of Action: Incorporation into RNA

In addition to the potent inhibition of pyrimidine biosynthesis, 6-azauridine can be further phosphorylated to 6-azauridine 5'-diphosphate (6-azaUDP) and subsequently to 6-azauridine 5'-triphosphate (6-azaUTP). 6-azaUTP can act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA molecules. This incorporation can disrupt RNA structure and function, contributing to the compound's overall biological effects.

RNA Incorporation Workflow

The process of 6-azaUTP incorporation into RNA during in vitro transcription can be outlined as follows:

Quantitative Data: RNA Polymerase Inhibition

Experimental Protocols

OMP Decarboxylase Activity Assay

This protocol is adapted from standard spectrophotometric assays for OMP decarboxylase activity.

Principle: The enzymatic decarboxylation of OMP to UMP results in a decrease in absorbance at 295 nm.

Reagents:

-

Assay Buffer: 30 mM Tris-HCl, pH 8.0

-

Cofactor Solution: 75 mM MgCl₂

-

Substrate Solution: 18 mM Orotidine 5'-Monophosphate (OMP), prepared fresh.

-

Enzyme: Purified OMP Decarboxylase (30-60 units/mL)

-

Inhibitor Stock: 6-Azauridine 5'-monophosphate (6-azaUMP) at various concentrations.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

2.50 mL Assay Buffer

-

0.30 mL Cofactor Solution

-

0.10 mL Substrate Solution

-

Variable volume of 6-azaUMP or vehicle control.

-

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 0.10 mL of the OMP Decarboxylase enzyme solution.

-

Immediately monitor the decrease in absorbance at 295 nm for 5 minutes using a spectrophotometer.

-

Calculate the rate of reaction (ΔA₂₉₅/min).

-

To determine the Ki for 6-azaUMP, perform the assay with varying concentrations of both OMP and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

In Vitro Transcription and RNA Incorporation Analysis

This protocol outlines a general method for assessing the incorporation of 6-azaUTP into RNA transcripts.

Part 1: In Vitro Transcription

Reagents:

-

Transcription Buffer (10x): 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine.

-

NTP Mix: 10 mM each of ATP, GTP, CTP, and UTP.

-

6-azaUTP Stock: 10 mM 6-Azauridine 5'-triphosphate.

-

DNA Template: Linearized plasmid DNA containing a T7 promoter upstream of the gene of interest (1 µg).

-

Enzyme: T7 RNA Polymerase.

-

RNase Inhibitor.

Procedure:

-

Set up the transcription reaction on ice:

-

2 µL 10x Transcription Buffer

-

NTP mix (concentrations can be varied to compete with 6-azaUTP)

-

6-azaUTP (at desired final concentration)

-

1 µg DNA Template

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the RNA transcript using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Part 2: Analysis of 6-Azauridine Incorporation

Principle: The presence of 6-azauridine in the RNA transcript can be quantified by digesting the RNA into nucleosides and analyzing the composition using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reagents:

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Buffers for digestion (e.g., ammonium (B1175870) acetate)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phases:

-

A: Ammonium acetate (B1210297) buffer

-

B: Acetonitrile/water mixture

-

-

LC-MS system for more sensitive and specific detection.

Procedure:

-

Digest the purified RNA transcript to single nucleosides using Nuclease P1 followed by dephosphorylation with BAP.

-

Analyze the resulting nucleoside mixture by HPLC.

-

Inject the sample onto a C18 column.

-

Elute with a gradient of mobile phase B.

-

Monitor the absorbance at 260 nm.

-

Identify the 6-azauridine peak by comparing its retention time to a known standard.

-

-

Quantify the amount of 6-azauridine relative to the canonical nucleosides by integrating the peak areas.

-

For more definitive identification and quantification, utilize LC-MS to separate the nucleosides and identify them based on their mass-to-charge ratio.

Cellular Effects on Nucleotide Pools

The inhibition of de novo pyrimidine synthesis by 6-azauridine leads to significant alterations in the intracellular nucleotide pools. In vitro studies with cultured cells have demonstrated that treatment with 6-azauridine causes a depletion of UTP and CTP pools, while purine (B94841) nucleotide pools may be less affected or indirectly altered.

Logical Relationship of Nucleotide Pool Disruption

The following diagram illustrates the logical cascade of events following 6-azauridine treatment that leads to nucleotide pool imbalance and downstream cellular consequences.

Quantitative Data: Nucleotide Pool Alterations

Specific quantitative data on the extent of nucleotide pool changes can vary depending on the cell type and experimental conditions. However, studies have shown that 6-azauridine treatment can lead to a significant decrease in UTP and CTP levels. For instance, in L5178Y mouse lymphoma cells, 5 µM 6-azauridine treatment for up to 8 hours resulted in decreased uracil (B121893) and cytosine nucleotides.

| Treatment | Cell Line | Effect on Nucleotide Pools |

| 5 µM 6-Azauridine (up to 8h) | L5178Y mouse lymphoma | Decrease in uracil and cytosine nucleotides |

Conclusion

The in vitro mechanism of action of this compound is multifaceted, with its primary and most potent effect being the inhibition of de novo pyrimidine biosynthesis via the competitive inhibition of OMP decarboxylase by its monophosphate metabolite, 6-azaUMP. This leads to a significant depletion of pyrimidine nucleotide pools, thereby inhibiting nucleic acid synthesis and cell proliferation. A secondary mechanism involves the conversion of 6-azauridine to its triphosphate form, 6-azaUTP, which can be incorporated into RNA, potentially disrupting its function. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and comprehensive experimental protocols, to aid researchers and drug development professionals in their investigation and application of this important nucleoside analog. Further research to precisely quantify the inhibitory kinetics of 6-azaUTP on various RNA polymerases would provide a more complete understanding of its secondary mechanism of action.

References

- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pyrimidine Antagonist: Early Investigations into 6-Azauridine Triphosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog, emerged in early cancer and virology research as a potent antimetabolite. Its activity is not inherent but rather a consequence of its intracellular phosphorylation to various phosphate (B84403) derivatives. This technical guide delves into the foundational studies of 6-Azauridine's mechanism of action, with a particular focus on its triphosphorylated form, 6-Azauridine 5'-triphosphate (6-aza-UTP). We will explore its metabolic activation, its primary mode of action via the inhibition of de novo pyrimidine biosynthesis, and the subsequent investigations into its role as a substrate for RNA polymerase. This document consolidates quantitative data from seminal studies, details key experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Orotidylate Decarboxylase

The primary mechanism by which 6-Azauridine exerts its cytotoxic and antiviral effects is through the competitive inhibition of orotidine-5'-phosphate decarboxylase (ODCase), also known as orotidylate decarboxylase. This enzyme catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.

However, 6-Azauridine itself is not the active inhibitor. It must first be anabolized to 6-Azauridine 5'-monophosphate (6-aza-UMP) by uridine kinase.[1] It is 6-aza-UMP that acts as a potent competitive inhibitor of ODCase.[2]

Quantitative Inhibition Data

Early studies meticulously quantified the inhibitory potential of 6-aza-UMP against ODCase from various sources. The data consistently demonstrated a strong competitive inhibition, as evidenced by the low inhibition constants (Ki).

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Reference |

| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Plasmodium falciparum ODCase | Competitive | 12 ± 3 nM | [2] |

| 6-Azauridine 5'-monophosphate (6-aza-UMP) | ODCase | Competitive | 12.4 µM | [3] |

| Pyrazofurin 5'-monophosphate | Plasmodium falciparum ODCase | Competitive | 3.6 ± 0.7 nM | [2] |

| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum ODCase | Competitive | 4.4 ± 0.7 nM | [2] |

| Allopurinol-3-riboside 5'-monophosphate | Plasmodium falciparum ODCase | Competitive | 240 ± 20 nM | [2] |

Table 1: Quantitative data on the inhibition of Orotidylate Decarboxylase by 6-aza-UMP and other analogs.

The Role of 6-Azauridine Triphosphate (6-aza-UTP)

While 6-aza-UMP is the primary inhibitor of pyrimidine biosynthesis, the role of its further phosphorylated derivative, 6-Azauridine 5'-triphosphate (6-aza-UTP), has also been a subject of early investigation.

Inhibition of RNA Polymerase

Early research indicated that 6-aza-UTP could act as an inhibitor of RNA polymerase. Studies using Escherichia coli RNA polymerase demonstrated that 6-aza-UTP could inhibit the pyrophosphate-nucleoside triphosphate exchange reaction, suggesting interference with the normal process of RNA synthesis.[4]

Incorporation into RNA

Subsequent studies revealed that 6-aza-UTP could also serve as a substrate for RNA polymerase, leading to its incorporation into the growing RNA chain. However, this incorporation is known to be inefficient.[1][5] This incorporation of a fraudulent base into RNA offers an alternative mechanism for the cytostatic and antiviral effects of 6-Azauridine, potentially leading to dysfunctional RNA molecules and inhibition of protein synthesis.[6][7] In germinating wheat embryonic axes, at levels of 6-azauridine that maximally inhibit UTP biosynthesis, the ratio of 6-azaUTP to UTP was found to be approximately 2:1, with a substitution of 6-azauridine for uridine in newly synthesized RNA on the order of 1 in 18.[6][7]

Experimental Protocols

Enzymatic Synthesis of 6-Azauridine 5'-Triphosphate

The synthesis of 6-aza-UTP for early in vitro studies was a critical step. A common method involved the enzymatic phosphorylation of the parent nucleoside.

Protocol Outline:

-

Initial Phosphorylation: 6-Azauridine is converted to its 5'-monophosphate (6-aza-UMP) using a suitable kinase, such as uridine kinase, in the presence of ATP.

-

Further Phosphorylation: The resulting 6-aza-UMP is then further phosphorylated to the diphosphate (B83284) (6-aza-UDP) and subsequently to the triphosphate (6-aza-UTP) using nucleoside monophosphate (NMP) and nucleoside diphosphate (NDP) kinases, respectively, with ATP serving as the phosphate donor.

-

Chemical Synthesis Alternative: A chemical synthesis approach involves the reaction of the parent nucleoside with phosphorus oxychloride (POCl₃) and tributylammonium (B8510715) pyrophosphate.[5]

-

Purification: The synthesized 6-aza-UTP is purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).[5]

Orotidylate Decarboxylase Inhibition Assay

The inhibitory effect of 6-aza-UMP on ODCase activity was a cornerstone of early research.

Protocol Outline:

-

Enzyme Preparation: A purified or partially purified preparation of ODCase is obtained from a suitable source (e.g., yeast, mammalian cells, or bacteria).

-

Reaction Mixture: The assay mixture typically contains a buffer at the optimal pH for the enzyme, the substrate orotidine-5'-monophosphate (OMP), and varying concentrations of the inhibitor, 6-aza-UMP.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

-

Measurement of Activity: The rate of the reaction (i.e., the decarboxylation of OMP to UMP) is measured. Early methods often relied on spectrophotometry, monitoring the decrease in absorbance at a specific wavelength as OMP is consumed. More modern techniques, such as isothermal titration calorimetry (ITC), can also be used to measure the heat generated during the reaction.[3]

-

Data Analysis: The reaction rates at different substrate and inhibitor concentrations are used to determine the kinetic parameters, including the Michaelis constant (Km) and the inhibition constant (Ki), often through Lineweaver-Burk plots.

In Vitro RNA Polymerase Inhibition Assay

To assess the effect of 6-aza-UTP on RNA synthesis, in vitro transcription assays were employed.

Protocol Outline:

-

Components: The reaction mixture includes a DNA template, purified RNA polymerase (e.g., from E. coli or bacteriophage T7), the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radioactively labeled for detection), and varying concentrations of 6-aza-UTP.

-

Reaction: The transcription reaction is allowed to proceed for a set period.

-

Termination and Analysis: The reaction is stopped, and the synthesized RNA is precipitated and collected. The amount of incorporated radioactivity is measured using liquid scintillation counting to quantify the level of RNA synthesis.

-

Inhibition Assessment: A decrease in the amount of synthesized RNA in the presence of 6-aza-UTP indicates inhibition of the RNA polymerase.

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of 6-Azauridine and its dual inhibitory effects.

Caption: Experimental workflow for ODCase inhibition assay.

Conclusion

The early studies on 6-Azauridine and its triphosphorylated form laid the groundwork for understanding the complex mechanisms of antimetabolite action. The primary therapeutic effect is unequivocally attributed to the potent competitive inhibition of orotidylate decarboxylase by 6-Azauridine 5'-monophosphate, which effectively shuts down the de novo pyrimidine biosynthesis pathway. Concurrently, the formation of 6-Azauridine 5'-triphosphate introduces a secondary mechanism involving the inhibition of RNA polymerase and the incorporation of a fraudulent nucleotide into RNA. This dual mode of action underscores the multifaceted impact of 6-Azauridine on cellular metabolism and provides a compelling rationale for its observed antineoplastic and antiviral activities. These foundational investigations continue to inform the development of novel antimetabolite therapies.

References

- 1. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]

- 6. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Analysis of 6-Azauridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine (B1663090) triphosphate (6-azaUTP) is a synthetic nucleotide analogue of uridine (B1682114) triphosphate with significant applications in biochemical research and drug development. As an antimetabolite, its mechanism of action involves the inhibition of key enzymes in nucleotide metabolism and its incorporation into nascent RNA chains, leading to cytotoxic effects. A thorough understanding of its structural properties is paramount for elucidating its biological functions and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis of 6-azaUTP, consolidating data on its physicochemical properties, crystallographic and spectroscopic characteristics, and relevant biochemical assays. Methodological details for key experimental techniques are provided to facilitate further research.

Physicochemical and Structural Properties

6-Azauridine triphosphate is the biologically active, phosphorylated form of the nucleoside analogue 6-azauridine. Its structure features a triazine ring in place of the pyrimidine (B1678525) ring of uridine, a modification that is central to its biological activity.

General Properties

The fundamental physicochemical properties of 6-azaUTP are summarized in Table 1. This data is computationally derived and provides a baseline for its characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₃O₁₅P₃ | [PubChem] |

| Molecular Weight | 485.13 g/mol | [PubChem] |

| Exact Mass | 484.96377774 Da | [PubChem] |

| IUPAC Name | [[(2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [PubChem] |

| CAS Number | 6198-30-7 | [PubChem] |

| Topological Polar Surface Area | 271 Ų | [PubChem] |

Crystallographic Analysis

To date, a crystal structure for this compound has not been deposited in the public databases. However, the crystal structure of its metabolic precursor, 6-azauridine-5'-monophosphate (6-azaUMP) , has been determined, providing invaluable insights into the conformation of the azauracil base and the ribose sugar moiety. This information serves as a critical proxy for understanding the corresponding components within 6-azaUTP.

A detailed X-ray crystallographic study of 6-azauridine-5'-phosphate was published by Saenger et al. in 1979.[1] The analysis revealed specific conformational parameters of the molecule.

Table 2: Crystallographic Data for 6-Azauridine-5'-Monophosphate (Note: This data is for the monophosphate and serves as a proxy for the triphosphate form. Specific bond lengths and angles are contained within the cited literature.)

| Parameter | Description | Reference |

| Crystal System | Data contained in the full-text article. | [1] |

| Space Group | Data contained in the full-text article. | [1] |

| Unit Cell Dimensions | Data contained in the full-text article. | [1] |

| Key Conformational Features | The study discusses the potential energy maps and the unusual conformation of the molecule. | [1] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the structural details of 6-azaUTP in solution.

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy is a standard technique for the quantification of nucleotides. The triazine ring of 6-azaUTP confers a characteristic UV absorbance profile.

Table 3: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Conditions |

| λmax (Maximum Absorbance) | 260 nm | Tris-HCl buffer, pH 7.5 |

| Molar Extinction Coefficient (ε) | 6.3 L mmol⁻¹ cm⁻¹ | Tris-HCl buffer, pH 7.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the single proton on the triazine ring, the anomeric proton of the ribose, and the other ribose protons. Studies on 6-azaUMP have indicated an unusual conformation of the ribose-phosphate moiety.

-

³¹P NMR: The phosphorus NMR spectrum is particularly informative for the triphosphate chain. It is expected to show three distinct resonances corresponding to the α, β, and γ phosphates. These signals will exhibit characteristic splitting patterns due to J-coupling between the phosphorus nuclei.

-

¹³C NMR: The carbon spectrum would provide signals for each of the unique carbon atoms in the triazine ring and the ribose sugar.

Table 4: Predicted NMR Spectroscopic Features for this compound

| Nucleus | Predicted Chemical Shift Region (ppm) | Key Features and Expected Splitting |

| ¹H | 1.0 - 9.0 | - A singlet for the C5-H of the triazine ring.- A doublet for the anomeric proton (H1') of the ribose, with coupling to H2'.- Complex multiplets for the remaining ribose protons (H2', H3', H4', H5', H5'').- Exchangeable protons from the hydroxyl and amine groups. |

| ³¹P | -5 to -25 | - Three distinct signals for Pα, Pβ, and Pγ.- Pα and Pγ are expected to be doublets (coupling to Pβ).- Pβ is expected to be a triplet (coupling to Pα and Pγ). |

| ¹³C | 60 - 170 | - Signals for the carbon atoms of the triazine ring and the ribose moiety. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight and fragmentation pattern of a molecule. For 6-azaUTP, electrospray ionization (ESI) in negative ion mode is typically employed.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Negative Ion Mode)

| m/z (predicted) | Fragment Ion | Description |

| 483.95 | [M-H]⁻ | Deprotonated parent molecule. |

| 403.98 | [M-H-PO₃]⁻ | Loss of the terminal gamma-phosphate. |

| 324.02 | [M-H-H₄P₂O₇]⁻ (6-azaUMP) | Loss of pyrophosphate, yielding the monophosphate. |

| 158.98 | [H₂P₂O₇]⁻ | Diphosphate fragment. |

| 96.97 | [H₂PO₄]⁻ | Monophosphate fragment. |

| 112.01 | [C₃H₂N₃O₂]⁻ | 6-Azauracil base fragment. |

Biochemical Analysis and Signaling Pathways

The biological effects of 6-azauridine are initiated by its cellular uptake and subsequent phosphorylation to 6-azaUTP. This metabolic activation is crucial for its therapeutic action.

Caption: Metabolic activation and mechanism of action of 6-azauridine.

The monophosphate form, 6-azaUMP, is a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] The triphosphate form, 6-azaUTP, can be incorporated into RNA by RNA polymerase, leading to the disruption of RNA synthesis and function.[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for 6-azaUTP Analysis

This protocol is a generalized method for the separation and quantification of nucleotide triphosphates from cell extracts and can be adapted for 6-azaUTP.[5][6]

1. Sample Preparation (Cell Extracts): a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Extract nucleotides by adding a solution of 6% trichloroacetic acid (TCA). c. Incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C. e. Transfer the supernatant (acid-soluble fraction) to a new tube. f. Neutralize the extract with a trioctylamine:freon solution or potassium carbonate.[5][6] g. Centrifuge to remove any precipitate and collect the aqueous upper layer. h. Store the extract at -80°C until analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[5]

- Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol (B129727), adjusted to pH 6.9.[5]

- Mobile Phase B: A higher concentration of an organic modifier like methanol or acetonitrile (B52724) in a similar buffer system.

- Gradient: A linear or stepwise gradient from a low to high percentage of Mobile Phase B is used to elute the nucleotides.

- Flow Rate: Typically 1.0 mL/min.[5]

- Detection: UV absorbance at 260 nm.

- Quantification: Compare the peak area of 6-azaUTP in the sample to a standard curve generated with known concentrations of purified 6-azaUTP.

start [label="Start: Sample containing 6-azaUTP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

uv_vis [label="UV-Vis Spectroscopy\n(Quantification, Purity)"];

hplc [label="HPLC Analysis\n(Separation, Quantification)"];

nmr [label="NMR Spectroscopy\n(¹H, ³¹P, ¹³C)\n(Structural Confirmation)"];

ms (B15284909) [label="Mass Spectrometry\n(Molecular Weight, Fragmentation)"];

xray [label="X-ray Crystallography\n(3D Structure - requires crystallization)"];

data [label="Data Integration and\nStructural Elucidation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> uv_vis;

start -> hplc;

hplc -> nmr;

hplc -> ms;

ms -> data;

nmr -> data;

xray -> data;

uv_vis -> data;

}

Caption: Proposed workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound relies on a combination of computational, spectroscopic, and chromatographic techniques. While a definitive crystal structure of the triphosphate form remains to be determined, substantial information can be gleaned from its monophosphate precursor and through advanced spectroscopic methods. The data and protocols presented in this guide offer a robust framework for researchers engaged in the study of this important antimetabolite, facilitating a deeper understanding of its structure-activity relationship and paving the way for future drug development endeavors.

References

- 1. Theoretical drug design: 6-azauridine-5'-phosphate--its X-ray crystal structure, potential energy maps, and mechanism of inhibition of orotidine-5'-phosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. Mass spectra of uridine and pseudouridine: fragmentation patterns characteristic of a carbon-carbon nucleosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

In Vivo Stability of 6-Azauridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine (B1663090) triphosphate (6-aza-UTP) is the active metabolite of the cytostatic and antiviral agent 6-azauridine. Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, leading to the depletion of essential nucleotides for RNA and DNA synthesis. This technical guide provides a comprehensive overview of the in vivo stability of 6-aza-UTP, detailing its metabolic pathway, mechanism of action, and the analytical methods used for its quantification. While direct pharmacokinetic data such as the in vivo half-life of 6-aza-UTP is not extensively documented, this guide synthesizes available data to infer its intracellular persistence and functional stability.

Introduction

6-Azauridine (6-AZA) is a pyrimidine nucleoside analog that exerts its biological effects after intracellular phosphorylation to its triphosphate form, 6-azauridine triphosphate (6-aza-UTP). The primary therapeutic action of 6-azauridine is attributed to its monophosphate metabolite, 6-azauridine monophosphate (6-aza-UMP), which is a potent competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase.[1][2] This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. Inhibition of OMP decarboxylase leads to a depletion of intracellular pools of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), thereby arresting RNA synthesis and cell proliferation.[3]

Furthermore, 6-aza-UTP can be incorporated into RNA, providing a secondary mechanism for its cytotoxicity.[3][4] The in vivo stability and intracellular concentration of 6-aza-UTP are therefore critical determinants of the therapeutic efficacy and duration of action of 6-azauridine. This guide will delve into the known aspects of 6-aza-UTP's in vivo behavior and the methodologies to study it.

Metabolic Pathway and Activation

6-Azauridine is administered as a prodrug and must undergo intracellular phosphorylation to become active. The metabolic activation pathway is a three-step process catalyzed by host cell kinases.

Mechanism of Action and In Vivo Effects

The biological effects of 6-azauridine are mediated by its phosphorylated metabolites.

Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action is the potent inhibition of OMP decarboxylase by 6-aza-UMP.[1][2] This blockade of the de novo pyrimidine synthesis pathway has significant downstream consequences.

Depletion of UTP and CTP pools leads to:

-

Inhibition of RNA synthesis: Reduced availability of essential precursors for transcription.[5]

-

Cell cycle arrest: Cells are unable to progress through the cell cycle without sufficient nucleotides for DNA replication.

-

Induction of apoptosis and autophagy: Cellular stress from nucleotide deprivation can trigger programmed cell death pathways.[6][7]

Incorporation into RNA

6-aza-UTP can be utilized by RNA polymerases and incorporated into nascent RNA chains.[4][8] This incorporation can lead to dysfunctional RNA molecules, further contributing to the cytotoxic effects of the drug. Studies in wheat embryonic axes have shown that at concentrations of 6-azauridine that maximally inhibit UTP biosynthesis, the intracellular ratio of 6-aza-UTP to UTP can be approximately 2:1, with a substitution of 6-azauridine for uridine in new RNA on the order of 1 in 18.[4][8] This indicates a significant intracellular stability and accumulation of 6-aza-UTP.

Quantitative Data on In Vivo Stability and Activity

Direct pharmacokinetic studies detailing the in vivo half-life of 6-aza-UTP are limited. However, its intracellular persistence can be inferred from its ability to accumulate and be incorporated into RNA. The inhibitory activity of its precursor, 6-aza-UMP, has been quantified.

| Parameter | Organism/System | Value | Reference(s) |

| Inhibition Constant (Ki) of 6-aza-UMP for OMP Decarboxylase | Plasmodium falciparum | 12 ± 3 nM | [2] |

| General (competitive inhibition) | 12.4 µM | [1] | |

| Intracellular Ratio of 6-aza-UTP to UTP | Germinating wheat embryonic axes | ~2:1 | [4][8] |

| Incorporation into RNA (6-azauridine:uridine) | Germinating wheat embryonic axes | ~1:18 | [4][8] |

Experimental Protocols

Determining the in vivo stability of 6-aza-UTP requires robust methodologies for sample preparation and analysis.

Tissue Extraction of Nucleotides

This protocol is a generalized procedure for the extraction of nucleotides from animal tissues for subsequent analysis by LC-MS/MS.

-

Tissue Homogenization:

-

Excise tissue of interest from the animal model and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue (typically 20-50 mg).

-

Homogenize the tissue in a cold extraction solution (e.g., 60% methanol) on ice. The volume of extraction solution should be adjusted based on tissue weight (e.g., 500 µL for 25 mg of tissue).

-

-

Protein Precipitation and Cell Lysis:

-

Vortex the homogenate vigorously.

-

Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

-

-

Centrifugation:

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the nucleotide pool.

-

The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of intracellular nucleotides.

-

Sample Reconstitution:

-

Reconstitute the dried extracts in a suitable mobile phase (e.g., 100 µL of 5% methanol (B129727) in water).

-

-

Chromatographic Separation:

-

Column: A porous graphitic carbon column or an ion-pair reversed-phase column is typically used for nucleotide separation.[2]

-

Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic solvent (e.g., acetonitrile).[2][3]

-

Flow Rate: Typically in the range of 200-500 µL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used for nucleotides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 6-aza-UTP and an internal standard.

-

Calibration: A standard curve is generated using known concentrations of 6-aza-UTP to allow for absolute quantification.

-

Conclusion and Future Directions

Future research should focus on detailed pharmacokinetic studies in relevant animal models to precisely determine the intracellular half-life and clearance of 6-aza-UTP in various tissues. Such data would be invaluable for optimizing dosing regimens and further understanding the therapeutic window of 6-azauridine and its derivatives. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, provide the necessary tools to address these important research questions.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 2. iscrm.uw.edu [iscrm.uw.edu]

- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]

- 8. bento.bio [bento.bio]

6-Azauridine Triphosphate: A Technical Guide to its Function as a UTP Analog for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive overview of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) as a uridine (B1682114) triphosphate (UTP) analog for researchers, scientists, and drug development professionals. It delves into its core mechanisms of action, applications in research, and potential as a therapeutic agent, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts and Mechanism of Action

6-Azauridine is a synthetic pyrimidine (B1678525) nucleoside analog that exerts its biological effects after intracellular phosphorylation to its monophosphate (6-aza-UMP), diphosphate (B83284) (6-aza-UDP), and triphosphate (6-aza-UTP) forms. Its primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway. The active metabolite, 6-aza-UMP, is a potent competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase, the final enzyme in the de novo synthesis of UMP.[1][2] This inhibition leads to a depletion of the intracellular pool of uridine and cytidine (B196190) nucleotides, which are essential for the synthesis of RNA and DNA.

Furthermore, 6-aza-UTP can be incorporated into RNA, providing an alternative mechanism for its cytostatic and antiviral effects.[3] This incorporation can lead to dysfunctional RNA and inhibition of protein synthesis. 6-aza-UTP also acts as a competitive inhibitor of RNA polymerase, further disrupting nucleic acid synthesis.[4][5]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of 6-azauridine and its derivatives.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | Organism/System | Inhibition Constant | Reference(s) |

| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Orotidine 5'-monophosphate decarboxylase | Methanothermobacter thermautotrophicus | KD = 2.9 ± 0.2 x 10-6 M | [2] |

Table 2: Antiviral Activity of 6-Azauridine

| Virus | Cell Line | EC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference(s) |

| Dengue virus type 1 | Vero | 1.1 | >33 | [6][7] |

| Dengue virus type 2 | Vero | 1.2 | >33 | [6][7] |

| Dengue virus type 4 | Vero | 1.1 | >33 | [6][7] |

| Japanese encephalitis virus | Vero | 0.9 | >33 | [6][7] |

| West Nile virus | Vero | 0.9 | >33 | [6][7] |

| Usutu virus | Vero | 1.0 | >33 | [6][7] |

| Langat virus | Vero | 1.0 | >33 | [6][7] |

| Yellow fever virus (17D) | Vero | 1.0 | >33 | [6][7] |

| Yellow fever virus (FNV) | Vero | 1.0 | >33 | [6][7] |

| Wesselsbron virus | Vero | 0.9 | >33 | [6][7] |

| Zika virus | Vero | 1.0 | >33 | [6][7] |

| Alkhurma hemorrhagic fever virus | A549 | 1.7 | 9.5 | [8] |

| Omsk hemorrhagic fever virus | A549 | 2-7 µM | Not Reported | [8] |

Signaling Pathways

The primary signaling pathway affected by 6-azauridine is the de novo pyrimidine biosynthesis pathway . By inhibiting OMP decarboxylase, 6-azauridine disrupts the synthesis of essential nucleotides.

Caption: Inhibition of de novo pyrimidine biosynthesis by 6-Azauridine.

While direct evidence is still emerging, some studies suggest that aza-nucleosides may also modulate other signaling pathways, such as the IL-6/STAT3 and mTOR pathways, which are critical in inflammation and cancer. However, the precise mechanisms by which 6-azauridine or 6-aza-UTP directly impact these pathways require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

OMP Decarboxylase Inhibition Assay

This protocol describes how to determine the inhibitory activity of 6-aza-UMP on OMP decarboxylase.

Objective: To determine the Ki of 6-aza-UMP for OMP decarboxylase.

Materials:

-

Purified OMP decarboxylase

-

Orotidine-5'-monophosphate (OMP) substrate

-

6-Azauridine-5'-monophosphate (6-aza-UMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a stock solution of OMP in assay buffer. Determine its concentration by measuring the absorbance at 284 nm (ε = 7.5 mM-1cm-1).

-

Prepare a range of concentrations of the inhibitor, 6-aza-UMP, in assay buffer.

-

Set up a series of reactions in a 96-well UV-transparent plate. Each reaction should contain:

-

Assay buffer

-

A fixed concentration of OMP (typically at or below the Km)

-

Varying concentrations of 6-aza-UMP

-

-

Initiate the reaction by adding a fixed amount of OMP decarboxylase to each well.

-

Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reciprocal of the reaction velocity (1/V) versus the inhibitor concentration ([I]) in a Dixon plot to determine the Ki. Alternatively, use non-linear regression analysis to fit the data to a competitive inhibition model.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol outlines a method to determine the EC50 of 6-azauridine against a specific virus.

Objective: To determine the concentration of 6-azauridine that inhibits the virus-induced cytopathic effect (CPE) by 50%.

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer

-

6-Azauridine

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence or absorbance

Procedure:

-

Seed the 96-well plates with host cells to achieve a confluent monolayer on the day of infection.

-

Prepare serial dilutions of 6-azauridine in cell culture medium.

-

Remove the growth medium from the cells and add the 6-azauridine dilutions.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.

-

Incubate the plates at the optimal temperature and CO2 concentration for viral replication.

-

After the incubation period, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).

-

Normalize the data to the positive (virus only) and negative (cells only) controls.

-

Plot the percentage of inhibition against the 6-azauridine concentration and fit the data to a dose-response curve to determine the EC50 value.

Measurement of Intracellular this compound by HPLC

This protocol describes a method for the extraction and quantification of intracellular 6-aza-UTP.

Objective: To measure the concentration of 6-aza-UTP within cells treated with 6-azauridine.

Materials:

-

Cells treated with 6-azauridine

-

Cold 0.5 M perchloric acid (PCA)

-

Freon-trioctylamine solution (for neutralization)

-

High-performance liquid chromatography (HPLC) system with a strong anion-exchange column

-

Mobile phase buffers (e.g., ammonium (B1175870) phosphate buffers with a gradient of increasing ionic strength)

-

6-Aza-UTP standard

Procedure:

-

Extraction:

-

Harvest the cells by centrifugation.

-

Lyse the cells by adding cold 0.5 M PCA.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the nucleotides by adding Freon-trioctylamine solution and vortexing.

-

Collect the aqueous upper phase containing the nucleotides.

-

-

HPLC Analysis:

-

Inject the extracted nucleotide sample onto the HPLC system.

-

Separate the nucleotides using a strong anion-exchange column with a suitable gradient elution program.

-

Detect the nucleotides by UV absorbance at 262 nm.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of 6-aza-UTP.

-

Quantify the amount of 6-aza-UTP in the cell extracts by comparing the peak area to the standard curve.

-

Normalize the results to the cell number.

-

Caption: A generalized experimental workflow for studying 6-Azauridine.

Applications in Research and Drug Development

6-Azauridine and its triphosphate form are valuable tools in various research and drug development areas:

-

Antiviral Research: As a broad-spectrum antiviral agent, 6-azauridine is used to study the replication mechanisms of a wide range of DNA and RNA viruses. Its efficacy against flaviviruses and coronaviruses makes it a relevant compound for continued investigation, particularly in the context of emerging viral threats.[3][6]

-

Cancer Biology: The cytostatic effects of 6-azauridine make it a subject of interest in oncology. It is used to investigate the role of de novo pyrimidine biosynthesis in cancer cell proliferation and as a potential therapeutic agent, particularly in combination with other chemotherapeutics.

-

Enzymology: 6-Aza-UMP is a classic inhibitor of OMP decarboxylase and is used to study the enzyme's structure, function, and catalytic mechanism. Similarly, 6-aza-UTP can be employed to probe the active site and mechanism of RNA polymerases.

-

Drug Discovery: 6-Azauridine serves as a lead compound for the development of more potent and selective inhibitors of pyrimidine biosynthesis or viral replication. Structure-activity relationship (SAR) studies can be conducted to optimize its antiviral or anticancer properties while minimizing toxicity.

Conclusion

This compound, as the active intracellular metabolite of 6-azauridine, represents a multifaceted molecule with significant implications for virology, oncology, and enzymology. Its well-defined mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, coupled with its ability to be incorporated into RNA, provides a solid foundation for its use as a research tool and a platform for drug discovery. The quantitative data and experimental protocols provided in this guide offer a practical resource for scientists and researchers aiming to explore the full potential of this potent UTP analog. Further research into its effects on other cellular signaling pathways may unveil additional mechanisms and therapeutic opportunities.

References

- 1. 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Resolution Structure of the Orotidine 5′-Monophosphate Decarboxylase Product Complex Combined with Surface Plasmon Resonance Analysis: IMPLICATIONS FOR THE CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 4. INHIBITION OF RNA POLYMERASE BY this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. Inhibition of RNA nucleotidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Inhibition of Orotidylic Acid Decarboxylase by 6-Azauridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the inhibition of orotidylic acid decarboxylase (OMP decarboxylase) by the pyrimidine (B1678525) analogue 6-azauridine (B1663090). It details the molecular mechanisms, presents quantitative inhibitory data, and outlines the experimental protocols necessary for studying this interaction. The focus is on 6-azauridine 5'-monophosphate (6-azaUMP), the active metabolite responsible for the potent inhibition of this crucial enzyme in the de novo pyrimidine biosynthetic pathway.

Introduction: Orotidylic Acid Decarboxylase as a Therapeutic Target

Orotidine (B106555) 5'-phosphate decarboxylase (EC 4.1.1.23) is a pivotal enzyme in the de novo synthesis of pyrimidine nucleotides. It catalyzes the final step in the pathway, the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine (B1682114) 5'-monophosphate (UMP).[1] UMP is a precursor for all other pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and various cofactors. The critical role of OMP decarboxylase in cell proliferation has made it an attractive target for the development of antiproliferative and antimicrobial agents.

6-azauracil and its nucleoside derivative, 6-azauridine, are well-known microbial growth inhibitors.[2][3] Their therapeutic and research applications stem from their ability to disrupt nucleotide biosynthesis.[3] However, 6-azauridine itself is not the direct inhibitor of OMP decarboxylase. It must first be anabolized within the cell to its active form, 6-azauridine 5'-monophosphate (6-azaUMP).[4] This conversion is a critical step in its mechanism of action. In contrast, the di- and triphosphate forms of 6-azauridine do not inhibit the enzyme.[4]

Mechanism of Inhibition

The inhibitory action of 6-azauridine is initiated by its cellular uptake and subsequent phosphorylation to 6-azaUMP. This active metabolite then acts as a potent competitive inhibitor of OMP decarboxylase.[4][5] Competitive inhibition means that 6-azaUMP binds to the active site of the enzyme, the same site where the natural substrate, OMP, would normally bind. By occupying the active site, 6-azaUMP prevents the binding and subsequent decarboxylation of OMP, thereby halting the production of UMP and arresting the pyrimidine biosynthesis pathway. This depletion of the UTP and GTP nucleotide pools is a primary contributor to the cytostatic effects of 6-azauridine.[6][7]

The following diagram illustrates the metabolic activation of 6-azauridine and its subsequent inhibition of OMP decarboxylase within the de novo pyrimidine biosynthesis pathway.

Quantitative Inhibition Data

The potency of 6-azaUMP as an inhibitor of OMP decarboxylase is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the reported Ki values for 6-azaUMP against OMP decarboxylase from different organisms.

| Organism | Enzyme Source | Ki Value (nM) | Reference(s) |

| Plasmodium falciparum | Recombinant | 12 ± 3 | [5] |

| Yeast | Partially Purified | 700 - 800 | [4] |

| Not Specified | Not Specified | 12,400 | [8] |

Note: The significant variation in Ki values can be attributed to differences in the enzyme source, purity, and the specific experimental conditions and assays used for determination.

Experimental Protocols

The determination of the inhibitory properties of compounds like 6-azaUMP on OMP decarboxylase requires robust and reproducible experimental protocols. Below are detailed methodologies for enzyme activity and inhibition assays.